molecular formula C15H22O2 B1262933 15-Hydroxysolavetivone

15-Hydroxysolavetivone

Cat. No. B1262933
M. Wt: 234.33 g/mol
InChI Key: JPVDGXUSNAEUIC-JMSVASOKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

15-hydroxysolavetivone is a sesquiterpenoid that is solavetivone substituted by a hydroxy group at position 15. It has a role as a plant metabolite. It is a sesquiterpenoid, a spiro compound, a cyclic ketone and a primary alcohol. It derives from a solavetivone.

Scientific Research Applications

Pulmonary Artery Smooth Muscle Cells

15-Hydroxyeicosatetraenoic acid (15-HETE), a product of arachidonic acid, plays a significant role in the pulmonary artery. Research has shown that both exogenous and endogenous 15-HETE upregulates HSP90 expression and prevents pulmonary artery smooth muscle cells (PASMCs) from serum deprivation-induced apoptosis. This is critical in understanding the treatment of pulmonary artery hypertension and offers a novel therapeutic target (Zhang et al., 2010).

Protein Catabolism in Myotubes

15(S)-Hydroxyeicosatetraenoic acid (15(S)-HETE) has been studied for its role in inducing protein degradation in murine C2C12 myotubes. This process involves the ubiquitin–proteasome proteolytic pathway, highlighting its potential implications in muscle wasting conditions (Whitehouse et al., 2003).

Vascular Remodeling and Angiogenesis

15-HETE is crucial in hypoxia-induced pulmonary vascular remodeling and stimulates angiogenesis via the Rho-kinase pathway. This finding is essential in understanding the underlying mechanisms of hypoxic pulmonary hypertension (Ma et al., 2011).

Endothelial Dysfunction

12/15-Lipoxygenase, by increasing endothelial barrier permeability, facilitates monocyte/macrophage transmigration and enhances vascular inflammation. This understanding aids in the study of atherosclerosis pathogenesis (Kundumani-Sridharan et al., 2013).

Neuroprotective Effects in the Brain

Intracerebral hemorrhage (ICH) studies show that 15(S)-HETE regulates peroxisome proliferator-activated receptor-γ (PPARγ) and affects the hemorrhage-induced inflammatory response and oxidative stress. This suggests potential neuroprotective signals during ICH (Xu et al., 2017).

Osteoarthritis and Exercise Therapy

15-HETE has been implicated in exercise therapy for osteoarthritis (OA). It exhibits anti-inflammatory properties and suppresses inflammation in chondrocytes via the PI3k-Akt signaling pathway, both in vitro and in vivo (Tian et al., 2021).

properties

Product Name

15-Hydroxysolavetivone

Molecular Formula

C15H22O2

Molecular Weight

234.33 g/mol

IUPAC Name

(3R,5S,6R)-10-(hydroxymethyl)-6-methyl-3-prop-1-en-2-ylspiro[4.5]dec-9-en-8-one

InChI

InChI=1S/C15H22O2/c1-10(2)12-4-5-15(8-12)11(3)6-14(17)7-13(15)9-16/h7,11-12,16H,1,4-6,8-9H2,2-3H3/t11-,12-,15+/m1/s1

InChI Key

JPVDGXUSNAEUIC-JMSVASOKSA-N

Isomeric SMILES

C[C@@H]1CC(=O)C=C([C@]12CC[C@H](C2)C(=C)C)CO

Canonical SMILES

CC1CC(=O)C=C(C12CCC(C2)C(=C)C)CO

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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